Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate
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Overview
Description
Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an aziridine ring
Preparation Methods
The synthesis of diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate aziridine derivative. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity.
Chemical Reactions Analysis
Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that normally process phosphate-containing substrates . This inhibition can occur through competitive binding or by forming stable complexes with the enzyme’s active site.
Comparison with Similar Compounds
Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate can be compared with other phosphonate-containing compounds, such as:
Diethyl phosphonate: A simpler phosphonate with similar reactivity but lacking the aziridine ring.
Aziridine derivatives: Compounds with similar ring structures but different substituents, affecting their reactivity and applications.
Phosphonic acids: Compounds with a direct P-C bond, offering different chemical properties and biological activities. The uniqueness of this compound lies in its combination of the aziridine ring and phosphonate group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
80252-32-0 |
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Molecular Formula |
C13H20NO3P |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methyl-3-phenylaziridine |
InChI |
InChI=1S/C13H20NO3P/c1-4-16-18(15,17-5-2)14-11(3)13(14)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3 |
InChI Key |
RIAYDTCQWRNKHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N1C(C1C2=CC=CC=C2)C)OCC |
Origin of Product |
United States |
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